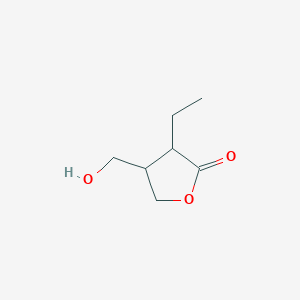![molecular formula C13H13FN4O3S B2653323 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 1825326-13-3](/img/structure/B2653323.png)
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide, also known as Compound A, is a novel chemical compound with potential applications in scientific research. It was first synthesized in 2010 by a team of chemists at a pharmaceutical company in Japan. Since then, it has been the subject of several studies exploring its properties and potential uses.
作用机制
The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. Specifically, it has been shown to inhibit the activity of the proteasome, a complex of proteins that is responsible for degrading and recycling damaged or unwanted proteins in cells. By inhibiting the proteasome, this compound A may prevent the degradation of certain proteins that are important for cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound A vary depending on the type of cell or tissue being studied. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, or programmed cell death. In immune cells, it has been shown to modulate the activity of cytokines and chemokines, which are important signaling molecules involved in immune responses. In neurons, it has been shown to modulate the activity of certain ion channels and receptors, which are important for neuronal signaling.
实验室实验的优点和局限性
One advantage of using N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A in lab experiments is its specificity for the proteasome, which allows researchers to study the effects of proteasome inhibition on cellular processes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, its potential toxicity and off-target effects must be carefully considered when designing experiments.
未来方向
There are several potential future directions for research on N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A. One area of interest is its potential use as a therapeutic agent for cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another area of interest is its potential use in studying the role of the proteasome in cellular processes, as well as its potential use in studying the mechanisms of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound A and its potential off-target effects.
合成方法
The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with hydrazine hydrate to produce the pyrazole ring. The final step involves the introduction of the sulfonamide group using chlorosulfonic acid. The overall yield of the synthesis is approximately 30%.
科学研究应用
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A has shown potential as a tool for scientific research in several areas, including cancer biology, neuroscience, and immunology. In cancer biology, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, it has been used to study the role of certain proteins in the brain, and in immunology, it has been shown to modulate the activity of immune cells.
属性
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3S/c1-17-12(6-7-15-17)22(20,21)16-11-8-18(13(11)19)10-4-2-9(14)3-5-10/h2-7,11,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNUQNQXKKGQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)NC2CN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2653241.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2653242.png)
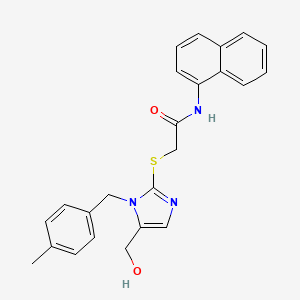
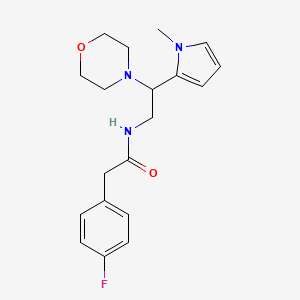
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride](/img/structure/B2653245.png)


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2653250.png)
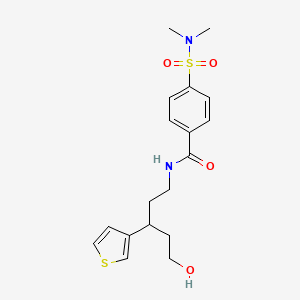

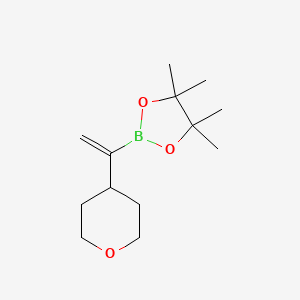
![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide](/img/structure/B2653260.png)

